

In Vitro Anti-HIV Activity of Dpc 961 (Efavirenz): A Technical Guide

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Compound of Interest

Compound Name: Dpc 961

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Introduction

Dpc 961, the developmental code for the drug efavirenz, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection for over a decade.[1][2] Developed initially by DuPont Pharmaceuticals, efavirenz is a benzoxazinone derivative that exhibits significant in vitro activity against wild-type HIV-1 by specifically targeting the viral reverse transcriptase enzyme.[3][4] This technical guide provides an in-depth overview of the in vitro anti-HIV activity of **Dpc 961** (efavirenz), including quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.

Quantitative In Vitro Anti-HIV Activity of Efavirenz (Dpc 961)

The in vitro anti-HIV-1 activity of efavirenz has been evaluated in numerous studies using various cell lines and assay methodologies. The following tables summarize the key quantitative data.

Table 1: Anti-HIV-1 Activity of Efavirenz in Cell Culture

Cell Line	HIV-1 Strain	Parameter	Value (nM)	Reference
MT-2	Wild-type	EC50	5.6	[5]
Various	Wild-type	EC90-95	1.7 - 25	[6]

Table 2: Inhibition of HIV-1 Reverse Transcriptase by Efavirenz

Parameter	Value (nM)	Reference
Ki	2.93	
IC50	~1400 (1.4 μ M)	
IC90	~11700 (11.7 μ M)	

Table 3: Cytotoxicity of Efavirenz

Cell Line	Parameter	Value (μ M)	Reference
MT-4	CC50	> 0.32	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro studies. The following sections outline the protocols for key experiments used to evaluate the anti-HIV activity of efavirenz.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of viral RNA into DNA.

Materials:

- Recombinant HIV-1 RT
- Reaction Buffer (RB)

- Lysis Buffer
- RNA template (e.g., poly(A))
- Primer (e.g., oligo(dT))
- Labeled dNTPs (e.g., digoxigenin- and biotin-labeled nucleotides)
- Efavirenz stock solution (e.g., 100 μ M)
- Microtiter plates

Procedure:

- Prepare serial dilutions of efavirenz in Reaction Buffer (RB). For an initial dose-response curve, concentrations might range from a high concentration (e.g., 16.7 μ M) downwards.
- In each well of a microtiter plate, add 40 μ L of the efavirenz dilution.
- Prepare the HIV-1 RT enzyme solution by diluting the stock enzyme in lysis buffer to the desired concentration (e.g., 1 ng per reaction).
- To initiate the reaction, add 80 μ L of the diluted HIV-1 RT to each well containing the efavirenz dilution. The final concentration of the test compound will be one-third of the initial dilution.
- The reaction mixture contains the RNA template and oligo(dT) primer. The assay measures the synthesis of cDNA through the incorporation of digoxigenin- and biotin-labeled nucleotides.
- Incubate the plate under appropriate conditions (temperature and time).
- The amount of synthesized cDNA is quantified using a colorimetric or chemiluminescent detection method that recognizes the incorporated labeled nucleotides.
- Calculate the percentage of RT inhibition for each efavirenz concentration compared to a no-drug control.

- Determine the IC₅₀ and IC₉₀ values by plotting the percentage of inhibition against the logarithm of the efavirenz concentration.

p24 Antigen Capture Assay for Viral Replication

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.

Materials:

- 96-well microtiter plates coated with anti-p24 monoclonal antibodies
- Cell culture supernatants from HIV-1 infected cells treated with efavirenz
- HIV-1 p24 standard solutions
- Peroxidase-conjugated anti-p24 polyclonal antibodies (Conjugate Solution)
- Wash Buffer
- Substrate Solution (e.g., TMB)
- Stop Solution

Procedure:

- Seed CD4-positive T cells (e.g., 2.5×10^5 cells) and infect them with HIV-1 (e.g., 25 ng of p24 antigen) for 3 hours.^[7]
- Wash the cells extensively to remove the initial virus inoculum and culture them in fresh medium containing various concentrations of efavirenz.
- Collect cell culture supernatants at different time points (e.g., every 3 days).^[7]
- Add HIV-1 p24 standard solutions and the collected test samples to the wells of the pre-coated microtiter plate.
- Incubate the plate to allow the p24 antigen to bind to the capture antibodies.

- Wash the wells to remove unbound materials.
- Add the Conjugate Solution containing peroxidase-conjugated anti-p24 antibodies to each well.
- Incubate the plate to allow the conjugated antibodies to bind to the captured p24 antigen.
- Wash the wells to remove unbound conjugate.
- Add the Substrate Solution and incubate until color develops.
- Add the Stop Solution to terminate the reaction.
- Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Generate a standard curve using the absorbance values of the p24 standards.
- Calculate the concentration of p24 in the test samples by interpolating their absorbance values on the standard curve.
- Determine the EC50 value of efavirenz by plotting the percentage of inhibition of p24 production against the logarithm of the drug concentration.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of a compound.

Materials:

- Mammalian cell line (e.g., MT-4 cells)
- Cell culture medium
- Efavirenz stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

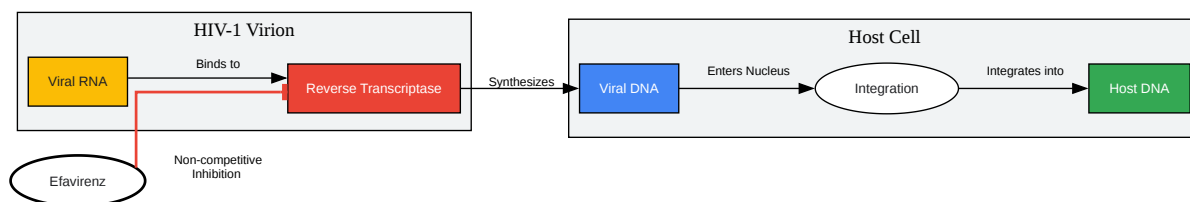
- Solubilization solution (e.g., isopropanol)
- 96-well plates

Procedure:

- Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
- Prepare serial dilutions of efavirenz in cell culture medium.
- Remove the old medium from the wells and add 100 μ L of the efavirenz dilutions to the respective wells. Include a no-drug control.
- Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- After incubation, remove the culture medium and add 50 μ L of MTT solution to each well.[8]
- Incubate the plate for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[8]
- Carefully remove the MTT solution and add 100 μ L of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[8]
- Measure the absorbance at a wavelength of 550 nm using a microplate reader.[8]
- Calculate the percentage of cell viability for each efavirenz concentration compared to the no-drug control.
- Determine the CC₅₀ (50% cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the efavirenz concentration.

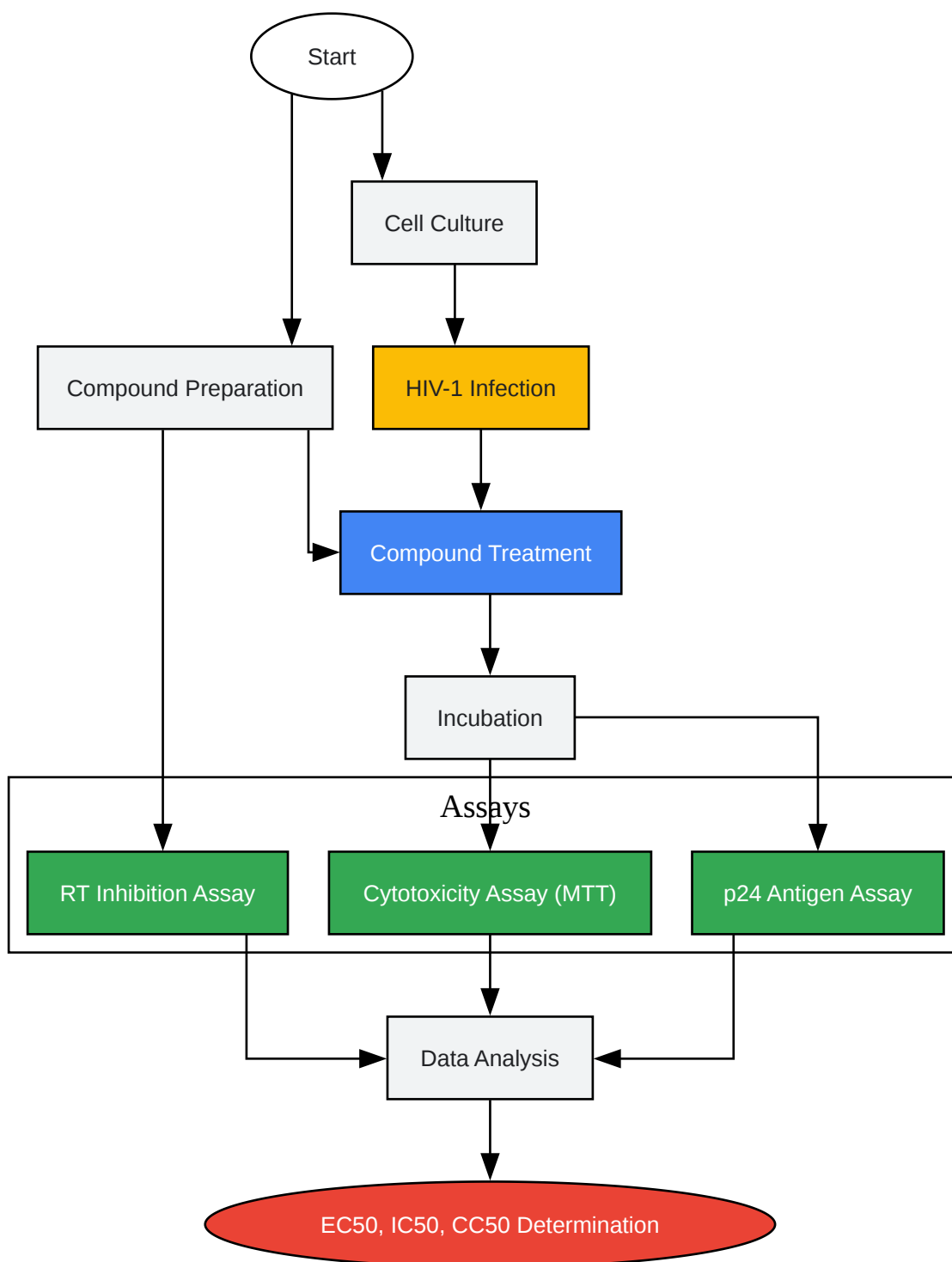
Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of efavirenz and a typical experimental workflow for evaluating its in vitro anti-HIV activity.



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Caption: Mechanism of action of Efavirenz.



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Caption: Experimental workflow for in vitro anti-HIV testing.

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